molecular formula C18H12Cl4F2N2O3 B14434545 Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- CAS No. 77366-16-6

Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-

Cat. No.: B14434545
CAS No.: 77366-16-6
M. Wt: 484.1 g/mol
InChI Key: NFXZVKGFNWNQEQ-UHFFFAOYSA-N
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Description

Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-: is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes halogenation, cyclopropanation, and amination reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.

    Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where halogens are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may be used to study the effects of halogenated benzamides on biological systems. It can serve as a model compound for investigating the interactions between halogenated organic molecules and biological targets.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and ability to interact with biological molecules make it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique chemical structure allows for the design of products with tailored functionalities.

Mechanism of Action

The mechanism of action of Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- involves its interaction with specific molecular targets. The compound’s halogen atoms and functional groups enable it to bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling processes.

Comparison with Similar Compounds

  • Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-
  • Fluoxapiprolin: Known for its fungicidal properties.
  • Fluopimomide: Used in crop protection against harmful microorganisms.

Comparison: Compared to similar compounds, Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- stands out due to its unique combination of halogen atoms and functional groups. This structural uniqueness contributes to its distinct reactivity and potential applications. While compounds like Fluoxapiprolin and Fluopimomide are primarily used in agriculture, Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- has broader applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

77366-16-6

Molecular Formula

C18H12Cl4F2N2O3

Molecular Weight

484.1 g/mol

IUPAC Name

N-[[3,5-dichloro-4-[(2,2-dichlorocyclopropyl)methoxy]phenyl]carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C18H12Cl4F2N2O3/c19-10-4-9(5-11(20)15(10)29-7-8-6-18(8,21)22)25-17(28)26-16(27)14-12(23)2-1-3-13(14)24/h1-5,8H,6-7H2,(H2,25,26,27,28)

InChI Key

NFXZVKGFNWNQEQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)COC2=C(C=C(C=C2Cl)NC(=O)NC(=O)C3=C(C=CC=C3F)F)Cl

Origin of Product

United States

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